molecular formula C12H15NO B13334405 7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

Cat. No.: B13334405
M. Wt: 189.25 g/mol
InChI Key: KLJHFKCINOIBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to an indene moiety. Spirocyclic compounds are known for their rigidity and conformational stability, which often translates to significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate azetidine precursor with an indene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the azetidine ring may produce amines .

Scientific Research Applications

7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The rigidity of the spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific combination of an azetidine ring and an indene moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-methoxyspiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-4-2-3-9-5-6-12(11(9)10)7-13-8-12/h2-4,13H,5-8H2,1H3

InChI Key

KLJHFKCINOIBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3(CC2)CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.